molecular formula C32H34Br2N4S B13406629 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline

4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline

Cat. No.: B13406629
M. Wt: 666.5 g/mol
InChI Key: ZLSIHADPYUSGMF-UHFFFAOYSA-N
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Description

4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a compound belonging to the class of quinoxalinothiadiazole-containing heterocycles. These compounds are known for their strong electron-accepting properties, making them valuable in the field of organic optoelectronics . The unique structure of this compound allows for the tuning of electronic and optical properties, which is essential for various applications in advanced materials and devices.

Preparation Methods

The synthesis of 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available diaminomaleonitrile.

    Bromination: The diaminomaleonitrile undergoes bromination to introduce bromine atoms at the desired positions.

    Cyclization: The brominated intermediate is then subjected to cyclization reactions to form the quinoxaline core.

Chemical Reactions Analysis

4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include iron powder for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline exerts its effects involves its strong electron-accepting ability. This property allows it to participate in charge transfer processes, which are crucial for its applications in electronic devices. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the electronic transitions .

Comparison with Similar Compounds

Similar compounds include other quinoxalinothiadiazole-containing heterocycles such as:

These compounds share similar electron-accepting properties but differ in their substituents, which can affect their electronic and optical properties. The uniqueness of 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline lies in its specific hexylphenyl substituents, which provide distinct electronic characteristics.

Properties

Molecular Formula

C32H34Br2N4S

Molecular Weight

666.5 g/mol

IUPAC Name

4,9-dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline

InChI

InChI=1S/C32H34Br2N4S/c1-3-5-7-9-11-21-13-17-23(18-14-21)27-28(24-19-15-22(16-20-24)12-10-8-6-4-2)36-30-26(34)32-31(37-39-38-32)25(33)29(30)35-27/h13-20H,3-12H2,1-2H3

InChI Key

ZLSIHADPYUSGMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=C(C=C5)CCCCCC)Br)Br

Origin of Product

United States

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